Cas no 2034503-61-0 (N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide)

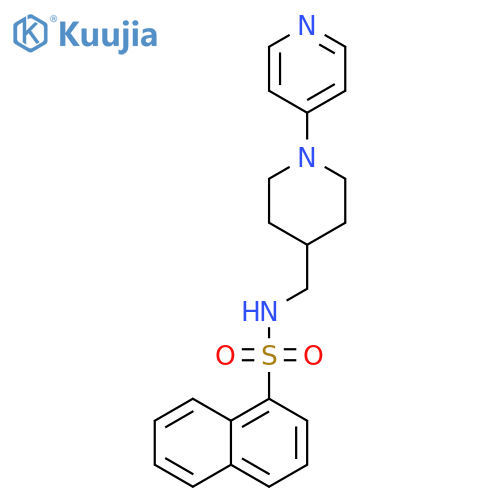

2034503-61-0 structure

商品名:N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide

CAS番号:2034503-61-0

MF:C21H23N3O2S

メガワット:381.491223573685

CID:5407889

N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-[[1-(4-Pyridinyl)-4-piperidinyl]methyl]-1-naphthalenesulfonamide

- N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide

-

- インチ: 1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2

- InChIKey: KQEICBXQZHPLGL-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2CCN(C3C=CN=CC=3)CC2)(=O)=O)=C2C(C=CC=C2)=CC=C1

じっけんとくせい

- 密度みつど: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 596.9±46.0 °C(Predicted)

- 酸性度係数(pKa): 11.26±0.40(Predicted)

N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6178-1970-4mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-15mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-2mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-5mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-5μmol |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-30mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-20mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-40mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-75mg |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1970-2μmol |

N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |

2034503-61-0 | 2μmol |

$57.0 | 2023-09-09 |

N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2034503-61-0 (N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量